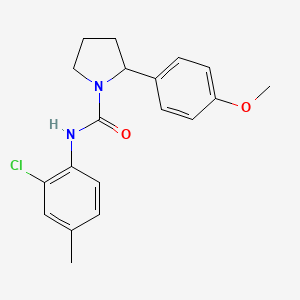![molecular formula C13H13N3O3S B5986741 2-{[4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5986741.png)
2-{[4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as HMDTA and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of HMDTA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular metabolism. HMDTA has been found to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids. This inhibition leads to the disruption of cellular metabolism and ultimately cell death.
Biochemical and Physiological Effects
HMDTA has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. Additionally, HMDTA has been found to have antioxidant activity, which may contribute to its potential as an anticancer and anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HMDTA in lab experiments is its high purity and yield. This makes it a reliable compound for use in scientific research. However, one limitation of using HMDTA is its potential toxicity. HMDTA has been found to be toxic to some cell lines, and caution should be exercised when using this compound in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on HMDTA. One area of interest is its potential as an anticancer agent. Further studies could investigate the mechanism of action of HMDTA in cancer cells and its potential as a therapeutic agent. Additionally, further studies could investigate the potential of HMDTA as an anti-inflammatory agent and its potential for use in the treatment of inflammatory diseases. Finally, studies could investigate the potential of HMDTA as an antimicrobial agent and its potential for use in the treatment of bacterial infections.
Conclusion
In conclusion, HMDTA is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It has been found to have antimicrobial activity, anticancer activity, and anti-inflammatory activity. However, caution should be exercised when using this compound in lab experiments due to its potential toxicity. Future research could investigate the potential of HMDTA as a therapeutic agent for cancer, inflammatory diseases, and bacterial infections.
Synthesemethoden
The synthesis of HMDTA involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 4-methylphenylhydrazine ethyl acetoacetate. This compound is then reacted with thiourea to form 2-{[4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide. The synthesis of HMDTA has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
HMDTA has been studied for its potential applications in scientific research. It has been found to have antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. HMDTA has also been studied for its potential as an anticancer agent, as it has been found to induce cell death in cancer cells. Additionally, HMDTA has been found to have anti-inflammatory effects and has been studied for its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-[4-hydroxy-1-(4-methylphenyl)-6-oxopyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-8-2-4-9(5-3-8)16-12(19)6-11(18)15-13(16)20-7-10(14)17/h2-6,18H,7H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVSTNDOYVYWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]methanamine](/img/structure/B5986659.png)
![4-methoxy-1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperidine](/img/structure/B5986663.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5986679.png)
![4-(3-isopropylisoxazol-5-yl)-3-methyl-1-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5986691.png)
![{3-[2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B5986700.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5986701.png)

![3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5986713.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5986715.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B5986723.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5986729.png)
![7-[(2S,3R)-2-amino-3-hydroxybutanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5986732.png)
![4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide](/img/structure/B5986744.png)
